2-Chloro-N-(3,5-dichlorophenyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide is a synthetic compound identified as a potent inhibitor of Nuclear Factor-κB (NF-κB) and Activator Protein-1 (AP-1) mediated gene expression. [, ] These transcription factors play crucial roles in regulating inflammatory responses, making this compound of significant interest in inflammation and immunosuppression research. [, ]
The synthesis of 2-chloro-N-(3,5-dichlorophenyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide has been achieved through solution-phase combinatorial chemistry. [] While specific details are not provided in the abstract, this approach generally involves the parallel synthesis of a library of compounds by systematically varying reactants and reaction conditions. []
2-Chloro-N-(3,5-dichlorophenyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide exhibits its biological activity by inhibiting NF-κB and AP-1 mediated gene expression. [] These transcription factors are key regulators of pro-inflammatory proteins and cytokines, and their inhibition effectively disrupts inflammatory pathways. [] Research has shown that this compound blocks IL-2 and IL-8 production, further supporting its role in modulating the inflammatory cascade. []
Information regarding the specific physical and chemical properties of 2-chloro-N-(3,5-dichlorophenyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide is limited in the analyzed abstracts. Structure-activity relationship studies suggest a focus on improving its oral bioavailability, including investigations into its adherence to Lipinski's rule of 5 and potential gastrointestinal permeability using Caco-2 cells. []
The primary application of 2-chloro-N-(3,5-dichlorophenyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide lies in its potential as an anti-inflammatory and immunosuppressive agent. [] Its ability to inhibit NF-κB and AP-1, key regulators of inflammatory processes, makes it a promising candidate for treating a range of inflammatory diseases. [] While the specific animal models used are not mentioned in the abstract, its activity in these models further validates the therapeutic potential of targeting AP-1 and NF-κB. []
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: